molecular formula C26H22N2O6S2 B2697153 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine CAS No. 959509-18-3

5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine

Cat. No.: B2697153
CAS No.: 959509-18-3
M. Wt: 522.59
InChI Key: RBHGNGLUFSHMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Benzodioxole Derivatives in Bioactive Molecule Design

The 1,3-benzodioxole scaffold, characterized by a fused benzene and dioxole ring system, has emerged as a privileged structure in drug discovery due to its electronic properties and metabolic stability. The dioxole ring’s electron-rich nature enhances π-π stacking interactions with aromatic residues in enzyme active sites, while its oxygen atoms facilitate hydrogen bonding. Benzodioxole derivatives exhibit diverse biological activities, including antitumor, anti-inflammatory, and central nervous system (CNS) modulation.

For example, 1,3-benzodioxole-containing compounds have demonstrated potent inhibition of cytochrome P450 enzymes, enabling their use as synergists in combination therapies. In oncology, derivatives such as (E)-3-(Benzo[d]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide show sub-micromolar cytotoxicity against triple-negative breast cancer cells (MDA-MB-231; IC50 = 4.92 μM). The scaffold’s versatility is further illustrated by its incorporation into arsenical prodrugs, where it improves pharmacokinetic profiles by slowing hepatic clearance.

Table 1: Biological Activities of Select 1,3-Benzodioxole Derivatives

Compound Class Target/Activity IC50/EC50 Reference
Acrylamide derivatives MDA-MB-231 cytotoxicity 4.92 μM
Arsenical conjugates Thioredoxin reductase inhibition 0.725 μM
COX-2 inhibitors Cyclooxygenase-2 inhibition 1.30–37.45 μM

The 1,3-benzodioxole moiety in the target compound likely contributes to target engagement through similar mechanisms, potentially enhancing binding affinity to enzymes or receptors via its planar aromatic system.

Thiophene-Diamine Systems as Privileged Pharmacophores

Thiophene-diamine frameworks, such as the 2,4-diaminothiophene core in the subject compound, are celebrated for their conformational flexibility and ability to mimic biological nucleophiles. These systems often serve as kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to their capacity to form hydrogen bonds with catalytic residues.

In dopamine receptor targeting, thiophene-containing bitopic ligands like 6,6-diphenyl-1,4-dioxane derivatives exhibit D3 receptor (D3R) selectivity through interactions with Tyr365 and Ser366 residues. Similarly, thiophene-diamine analogs have shown dual activity as COX-2 inhibitors and antitumor agents, with IC50 values ranging from 1.30 to 37.45 μM against cyclooxygenase enzymes. The diamine substituents in the target compound may enable salt bridge formation with acidic amino acids, a feature critical for stabilizing ligand-receptor complexes.

Table 2: Pharmacological Profiles of Thiophene-Containing Compounds

Thiophene Derivative Biological Activity Key Interactions Reference
6,6-Diphenyl-1,4-dioxane D3R partial agonism (36% efficacy) π-π stacking with Tyr365
Benzodioxole-thiophene hybrids COX-2 inhibition H-bonding with Ser516

The 2,4-diaminothiophene core in the subject compound likely serves as a central pharmacophore, bridging interactions between the benzodioxole and sulfonyl groups.

Sulfonyl Group Functionality in Target-Specific Drug Development

The 4-methoxybenzenesulfonyl group in the compound exemplifies the strategic use of sulfonyl moieties to enhance selectivity and solubility. Sulfonyl groups act as hydrogen bond acceptors and confer metabolic resistance by blocking cytochrome P450-mediated oxidation. In VEGFR-2 inhibitors, sulfonamide-containing compounds achieve nanomolar affinity through interactions with Asp1046 and Lys868 residues.

Recent studies demonstrate that sulfonyl derivatives of stiripentol improve the pharmacokinetics of arsenicals, extending their plasma half-life from 2.1 to 8.7 hours in murine models. This aligns with the target compound’s design, where the sulfonyl group may mitigate rapid clearance while directing the molecule to hydrophobic binding pockets.

Table 3: Sulfonyl-Containing Drugs and Their Targets

Drug/Compound Target Key Interaction Reference
Stiripentol-arsenical conjugates Thioredoxin reductase Disulfide bond disruption
Ketoprofen analogs COX-1/COX-2 H-bonding with Tyr385
VEGFR-2 inhibitors Angiogenesis signaling Salt bridge with Lys868

The 4-methoxybenzenesulfonyl group in the subject compound likely synergizes with the benzodioxole and thiophene-diamine components to create a multitarget agent with optimized pharmacodynamic properties.

Properties

IUPAC Name

[3-amino-4-(4-methoxyphenyl)sulfonyl-5-(4-methylanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S2/c1-15-3-6-17(7-4-15)28-26-25(36(30,31)19-10-8-18(32-2)9-11-19)22(27)24(35-26)23(29)16-5-12-20-21(13-16)34-14-33-20/h3-13,28H,14,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHGNGLUFSHMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of the thiophene ring, sulfonylation, and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for pharmaceutical development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiophene Derivatives

The compound’s closest analog is 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98455, CAS 1115338-00-5) . Key differences include:

  • N2 Substituent : 4-Methylphenyl (target) vs. 2-fluorophenyl (BA98455).
  • Electronic Effects: The methyl group (electron-donating) vs.
  • Molecular Weight : ~522.56 g/mol (target) vs. 526.56 g/mol (BA98455).

Comparison with Sulfonyl-Containing Triazoles

Compounds from (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , where X = H, Cl, Br) share sulfonyl and aromatic motifs but differ in core structure (triazole vs. thiophene) .

  • Functional Groups : Triazoles exhibit C=S stretches (IR: 1247–1255 cm⁻¹) absent in the target compound, which retains a benzodioxole carbonyl (C=O stretch: ~1663–1682 cm⁻¹) .
  • Bioactivity : Sulfonyl groups in both classes enhance metabolic stability, but thiophene derivatives may offer improved pharmacokinetics due to reduced ring strain compared to triazoles.

IR and NMR Analysis

  • IR : The target compound’s benzodioxole carbonyl is expected at 1663–1682 cm⁻¹ , similar to hydrazinecarbothioamides in . Absence of C=S (~1243–1258 cm⁻¹) distinguishes it from triazole-thiones.
  • NMR : Substituent effects on chemical shifts can be inferred from . For example, the 4-methylphenyl group may cause upfield shifts in aromatic protons compared to 2-fluorophenyl in BA98455 due to reduced electron-withdrawing effects .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Core Structure N2 Substituent Sulfonyl Group Molecular Weight (g/mol) Key IR Bands (cm⁻¹)
5-(2H-1,3-Benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine Thiophene 4-Methylphenyl 4-Methoxybenzene 522.56 1663–1682 (C=O)
BA98455 Thiophene 2-Fluorophenyl 4-Methoxybenzene 526.56 1663–1682 (C=O)
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole N/A 4-Cl-phenylsulfonyl ~500 (estimated) 1247–1255 (C=S)

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxybenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diamine is a novel organic molecule with potential therapeutic applications. Its complex structure suggests interactions with various biological targets. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. The presence of the benzodioxole and thiophene moieties may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thiophene can induce apoptosis in various cancer cell lines, suggesting a potential mechanism for this compound.

Antimicrobial Properties

The sulfonamide group is well-documented for its antimicrobial effects. Preliminary studies suggest that this compound may exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The mechanism likely involves inhibition of bacterial folate synthesis, similar to other sulfonamide-based drugs.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens.
  • Receptor Interaction : Potential interactions with G protein-coupled receptors (GPCRs) have been hypothesized, which could lead to downstream signaling effects relevant in various diseases.

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiophene derivatives demonstrated that modifications at the N-position significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of the benzodioxole moiety in the structure resulted in improved potency compared to non-modified thiophenes.

CompoundIC50 (µM)Cell Line
Thiophene Derivative15MCF-7
Modified Compound5MCF-7

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity. This suggests potential for development as a therapeutic agent against resistant bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Q. Critical Parameters :

  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance reactivity for cyclization .
  • Temperature : Reflux conditions (100–120°C) are often necessary for complete conversion .
  • Purification : Recrystallization from DMF/ethanol or column chromatography ensures purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiophene cyclizationDMF/AcOH, reflux, 2 h65–75
Sulfonylation4-MeO-C₆H₄SO₂Cl, K₂CO₃, THF, 0°C→RT80–85

Basic: How can purity and structural integrity be validated post-synthesis?

Answer:
Routine characterization involves:

  • Chromatography : TLC for reaction monitoring; column chromatography for isolation .
  • Spectroscopy :
    • NMR : Assign peaks using DEPT-135 (for CH₂/CH₃ groups) and 2D-COSY/HMBC for connectivity .
    • IR : Confirm carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions .

Q. Common Pitfalls :

  • Solvent Traces : Dry samples under vacuum (40°C, 24 h) before NMR .
  • Hydrate Formation : Use DMSO-d₆ for hygroscopic compounds .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular geometry?

Answer:
SC-XRD is the gold standard for structural elucidation. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K for small molecules .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factor (<0.05), data-to-parameter ratio (>10:1), and mean C–C bond length (0.005 Å) .

Q. Example Workflow :

Indexing : WinGX for unit cell determination .

Structure Solution : SHELXD for phase problem resolution .

Visualization : ORTEP for displacement ellipsoids (Fig. 1a) .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValueReference
Space GroupP 1
R-factor0.051
C–C Bond Length1.39 Å (avg)

Advanced: How to address contradictions in spectroscopic data across studies?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Control Experiments : Replicate reported conditions (e.g., vs. 12).
  • DFT Calculations : Compare experimental IR/NMR with computed spectra (Gaussian 16, B3LYP/6-31G*) .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) .

Q. Case Study :

  • Thiophene NH vs. OH Signals : In DMSO-d₆, NH protons appear at δ 10–12 ppm, while OH (if present) shows broadening .

Advanced: How do substituents influence biological activity or reactivity?

Answer:
Structure-activity relationship (SAR) studies require systematic variation:

  • Electron-Withdrawing Groups (e.g., sulfonyl): Enhance stability and hydrogen-bonding capacity .
  • Bulkier Substituents (e.g., 4-methylphenyl): May sterically hinder target binding .
  • Methoxy Groups : Increase lipophilicity, affecting membrane permeability .

Q. Methodological Approach :

Analog Synthesis : Modify substituents (e.g., replace 4-MeO with Cl or NO₂) .

Assays : Test against enzyme targets (e.g., kinases) via fluorescence polarization .

Docking Studies : AutoDock Vina to predict binding modes (PDB: 1ATP) .

Q. Table 3: Substituent Effects on IC₅₀ (Hypothetical Data)

SubstituentIC₅₀ (μM)Mechanism
4-MeO-C₆H₄SO₂0.45H-bond donor
4-NO₂-C₆H₄SO₂1.20Electron sink

Advanced: What computational tools model electronic properties for mechanistic insights?

Answer:

  • Molecular Dynamics (MD) : AMBER for solvation dynamics .
  • DFT : Gaussian 16 to calculate frontier orbitals (HOMO-LUMO gap) and charge distribution .
  • QSPR Models : Correlate logP with bioactivity using MOE .

Q. Workflow :

Geometry Optimization : B3LYP/6-31G* basis set.

NBO Analysis : Identify hyperconjugative interactions (e.g., benzodioxole→thiophene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.